molecular formula C8H11NO3 B12887281 Isopropyl 4-methylisoxazole-5-carboxylate

Isopropyl 4-methylisoxazole-5-carboxylate

Cat. No.: B12887281
M. Wt: 169.18 g/mol
InChI Key: YDZFZCYPORETGN-UHFFFAOYSA-N
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Description

Isopropyl 4-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including isopropyl 4-methylisoxazole-5-carboxylate, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic strategies. For instance, the use of molecular iodine and hydroxylamine in the presence of terminal alkynes has been reported as an efficient method for producing 3,5-disubstituted isoxazoles . These methods are designed to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the isoxazole ring to more oxidized forms.

    Reduction: Reduction of the isoxazole ring or its substituents.

    Substitution: Replacement of functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isoxazole derivatives with alkynes can yield 3,5-disubstituted isoxazoles .

Scientific Research Applications

Isopropyl 4-methylisoxazole-5-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of isopropyl 4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to isopropyl 4-methylisoxazole-5-carboxylate include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other isoxazole derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

propan-2-yl 4-methyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO3/c1-5(2)11-8(10)7-6(3)4-9-12-7/h4-5H,1-3H3

InChI Key

YDZFZCYPORETGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1)C(=O)OC(C)C

Origin of Product

United States

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